N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide
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Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O2S and its molecular weight is 336.37. The purity is usually 95%.
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Mechanism of Action
Target of action
Phthalazinone derivatives have been used in the synthesis of inhibitors of poly (adp-ribose) polymerase , and thiazole derivatives have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical pathways
Based on its structural components, it could potentially interact with pathways related to inflammation, pain, infection, or cancer .
Result of action
Based on its structural components, it could potentially have a range of effects, such as reducing inflammation, relieving pain, fighting infection, or inhibiting cancer cell growth .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-11-6-2-1-5-10(11)13(20-21-15)9-18-16(23)17-19-12-7-3-4-8-14(12)24-17/h1-8H,9H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCDVLKRIZLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.